Dimethyl hydrogen phosphate;hydrate

Description

Significance within Organophosphorus Chemistry Research

Dimethyl hydrogen phosphate (B84403) (DMHP) is a diester of phosphoric acid and is a compound of significant interest in various sub-disciplines of chemistry. Its importance stems from its role as a fundamental structural unit in larger biomolecules, its utility in synthetic chemistry, and its relevance in environmental science.

In the realm of biochemistry, DMHP serves as a simplified model for the phosphodiester linkages that form the backbone of nucleic acids (DNA and RNA) and are present in phospholipids, which are essential components of cell membranes. Its relatively simple structure allows researchers to study the fundamental properties and reactions of the phosphate group, such as hydrolysis and interactions with metal ions, which are critical to many biological processes.

In synthetic chemistry, dimethyl hydrogen phosphate has been utilized as a catalyst. For instance, it has been effectively used as an acid catalyst in the formation of urethanes. semanticscholar.org Furthermore, its reactivity is exploited in various organic reactions, including in multicatalytic asymmetric synthesis.

From an environmental perspective, DMHP is recognized as a major metabolite of several widely used organophosphate pesticides. Consequently, its detection in environmental samples and in biological fluids is a key biomarker for assessing exposure to these pesticides and for studying their environmental fate and toxicology.

Historical Context of Academic Investigation

Scope and Research Trajectories of Dimethyl Hydrogen Phosphate;Hydrate (B1144303) Studies

Contemporary research on dimethyl hydrogen phosphate is multifaceted, with several key trajectories. One major area of focus is its application in catalysis. Recent studies have explored its role as a promoter in cooperative catalysis systems involving iridium complexes, highlighting its utility in the development of new synthetic methodologies. rsc.org

A second significant research direction is in the field of computational and theoretical chemistry. Scientists are using advanced computational methods to model the behavior of dimethyl hydrogen phosphate in various chemical reactions. These studies provide deep insights into reaction mechanisms, such as its role in urethane synthesis and the hydrolysis of phosphate esters. semanticscholar.org This theoretical work is crucial for understanding its catalytic activity and for designing new, more efficient chemical processes.

Finally, the role of dimethyl hydrogen phosphate in environmental and biological systems continues to be an active area of research. Its formation as a degradation product of pesticides and nerve agents drives ongoing studies into its environmental persistence, detection, and toxicology.

Below is a data table summarizing some of the key properties of Dimethyl Hydrogen Phosphate:

| Property | Value |

| IUPAC Name | Dimethyl hydrogen phosphate |

| CAS Number | 813-78-5 |

| Molecular Formula | C2H7O4P |

| Molecular Weight | 126.05 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 174 °C |

| Flash Point | 50 °C |

| Density | 1.323 g/cm³ |

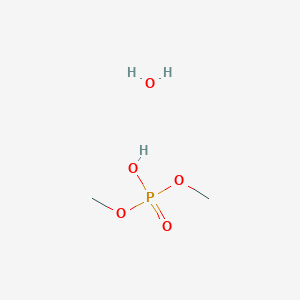

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

142081-59-2 |

|---|---|

Molecular Formula |

C2H9O5P |

Molecular Weight |

144.06 g/mol |

IUPAC Name |

dimethyl hydrogen phosphate;hydrate |

InChI |

InChI=1S/C2H7O4P.H2O/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);1H2 |

InChI Key |

WKYABYHLMUHDCN-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)OC.O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Dimethyl Hydrogen Phosphate and Its Hydrates

Established Synthetic Pathways for Dimethyl Hydrogen Phosphate (B84403)

The industrial production of dimethyl hydrogen phosphate is dominated by two primary routes, both of which are well-established and scalable. These methods are valued for their efficiency and use of readily available starting materials.

The most prevalent industrial method for synthesizing dimethyl hydrogen phosphate is the direct reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH) nih.govoecd.orgguidechem.com. This exothermic reaction proceeds rapidly, yielding dimethyl hydrogen phosphate along with methyl chloride (CH₃Cl) and hydrogen chloride (HCl) as byproducts.

This process can be conducted with or without a solvent. The solvent-free approach is often preferred in industrial settings to reduce costs and simplify product isolation guidechem.com. The key challenge in this synthesis is managing the highly reactive and corrosive nature of the reactants and byproducts, particularly hydrogen chloride, which can promote undesirable side reactions if not efficiently removed google.com.

An alternative pathway to dimethyl hydrogen phosphate involves the transesterification of other dialkyl phosphites. For instance, dimethyl hydrogen phosphate can be prepared by heating diethyl phosphite (B83602) with an excess of methanol wikipedia.org. In this equilibrium-driven reaction, the more volatile ethanol is removed, shifting the reaction toward the formation of the desired dimethyl ester. This method is particularly useful in laboratory settings or for producing smaller quantities where avoiding the use of phosphorus trichloride is desirable.

Targeted Synthesis of Dimethyl Hydrogen Phosphate Hydrates

While the anhydrous form of dimethyl hydrogen phosphate (as its tautomer dimethyl phosphite, CAS 868-85-9) is well-documented, the specific hydrate (B1144303) form (CAS 37203-81-9) is also recognized. However, targeted and optimized synthetic protocols specifically designed for the isolation of a stable, crystalline hydrate of dimethyl hydrogen phosphate are not extensively detailed in the surveyed scientific literature. Anhydrous dimethyl hydrogen phosphate is soluble in water, though it also undergoes hydrolysis, particularly under basic conditions who.int. The formation of a hydrate would typically involve crystallization from an aqueous solution under controlled conditions, but specific methodologies for this compound are not prominently reported.

Optimization of Reaction Parameters for Yield and Selectivity

Key parameters for optimization include:

Molar Ratio : A slight excess of methanol is often used to ensure complete conversion of the phosphorus trichloride. A typical molar ratio of PCl₃ to CH₃OH is in the range of 1:3.0 to 1:3.1 google.com.

Temperature : The reaction is highly exothermic. Maintaining a low reaction temperature, often between -30°C and 10°C, is crucial to minimize the formation of byproducts google.com.

Reagent Addition : A continuous process with rapid and efficient mixing of the pre-cooled reactants is preferred to control the reaction temperature and ensure homogeneity google.com.

Byproduct Removal : The immediate and efficient removal of gaseous HCl and CH₃Cl is paramount. This is often achieved by conducting the reaction under reduced pressure or in a stripping zone, which shifts the equilibrium towards the product and prevents acid-catalyzed degradation google.comgoogle.com.

The following interactive table summarizes key optimization parameters for the methanolysis of phosphorus trichloride based on continuous process methodologies.

| Parameter | Optimized Condition | Rationale | Source |

| Molar Ratio (PCl₃:CH₃OH) | 1 : (3.0 to 3.1) | Ensures complete PCl₃ conversion while minimizing side reactions from large methanol excess. | google.com |

| Reaction Temperature | -30°C to 10°C | Controls the highly exothermic reaction and reduces byproduct formation. | google.com |

| Pressure | Subatmospheric (Vacuum) | Facilitates the rapid removal of gaseous byproducts (HCl, CH₃Cl), preventing product degradation. | google.com |

| Mixing | Rapid, continuous commingling | Ensures temperature control and uniform reaction progress, preventing localized overheating. | google.com |

| Separation | Centrifugal cyclone separation | Allows for the immediate separation of the liquid product from gaseous byproducts, enhancing yield and purity. | google.com |

Novel Approaches in Organophosphorus Compound Synthesis Incorporating Dimethyl Hydrogen Phosphate Moieties

Dimethyl hydrogen phosphate is not only a final product but also a versatile building block for creating more complex organophosphorus molecules. Its reactive P-H bond makes it an excellent nucleophile in various addition reactions.

Recent innovative applications include:

Pudovik and Abramov Reactions : Dimethyl hydrogen phosphate readily adds across carbon-heteroatom double bonds. A significant application is its reaction with aldehydes and ketones, often under basic catalysis, to synthesize α-hydroxyphosphonates. These compounds are of interest for their potential biological activities.

Three-Component Reductive Coupling : Novel methodologies have been developed where dimethyl phosphite acts as a stoichiometric reductant in a three-component coupling reaction. For example, it can mediate the reductive coupling of N-alkylisatins and nitrostyrenes to construct polyfunctionalized tertiary phosphates under mild conditions. This transformation relies on a sequence of Pudovik addition followed by a phosphonate-phosphate rearrangement.

Synthesis of Bioactive Heterocycles : Dimethyl hydrogen phosphate has been used in one-pot, three-component reactions with reagents like 2-formylbenzoic acid and various primary amines to synthesize isoindolin-1-one-3-phosphonates. These compounds are phosphorus analogs of structures that have been investigated as plant growth regulators.

These approaches demonstrate the ongoing utility of dimethyl hydrogen phosphate as a key precursor, enabling the construction of complex molecules with diverse functionalities and potential applications in agrochemicals, materials science, and medicinal chemistry.

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolysis Pathways and Kinetics

The hydrolysis of dimethyl hydrogen phosphate (B84403) is a key degradation pathway, influenced by environmental conditions such as pH and temperature. This process involves the cleavage of the phosphate ester bonds, leading to the formation of smaller, more stable molecules.

Influence of pH and Temperature on Degradation Rates

The degradation of dimethyl hydrogen phosphate (DMHP), a tautomer of dimethyl phosphonate, follows first-order kinetics. asianpubs.org The rate of this degradation is significantly dependent on both temperature and pH. Studies have shown that the stability of DMHP increases at lower temperatures and in slightly more alkaline conditions. asianpubs.org For instance, in a 0.1M phosphate buffer at a pH of 7.4 and a temperature of 37°C, DMHP was found to be stable for 3.6 hours. asianpubs.org This stability period is extended at lower temperatures and at a slightly higher pH of 8. asianpubs.org

The half-life of DMHP under the aforementioned conditions (pH 7.4, 37°C) is 2.4 hours. asianpubs.org This half-life increases with a decrease in temperature or an increase in pH to more alkaline values. asianpubs.org Conversely, acidic conditions and higher temperatures accelerate the hydrolysis process. For the related compound dimethyl phosphonate (DMP), the hydrolysis half-life is approximately 470 hours at pH 4, but decreases dramatically to about 3 hours at pH 7, and is less than 0.3 hours at pH 9, clearly demonstrating that basic conditions significantly accelerate hydrolysis. oecd.org The hydrolysis of organophosphate esters like Soman (GD) also shows a strong dependence on pH and temperature, with the rate constant increasing with higher H+ concentration and temperature. e3s-conferences.org

Below is an interactive data table summarizing the hydrolysis half-life of dimethyl phosphonate at various pH levels.

Identification of Hydrolysis Products

The hydrolysis of dimethyl hydrogen phosphite (B83602) (DMHP) results in the formation of several degradation products. These have been identified through techniques such as High-Performance Liquid Chromatography (HPLC) and proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. asianpubs.org The primary hydrolysis products of DMHP are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. asianpubs.org

Similarly, the degradation of dimethyl phosphonate (DMP) in water yields monomethyl phosphonate (MMP), phosphorous acid, and methanol. oecd.org Further hydrolysis of MMP can also occur, leading to phosphorous acid and methanol. oecd.org In the context of Metal-Organic Framework (MOF) catalyzed hydrolysis of DMP, the identified products are methyl hydrogen phosphonate and phosphonic acid. nih.govacs.org Methanol is also noted as a secondary product in this catalytic breakdown. acs.org

Catalyzed Hydrolysis Mechanisms, including Metal-Organic Frameworks (MOFs)

The hydrolysis of organophosphates can be significantly accelerated through catalysis. Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the degradation of these compounds. nih.govnih.gov Zirconium-based MOFs, such as UiO-66 and MOF-808, are particularly noteworthy for their catalytic activity. nih.govrsc.org

The mechanism of MOF-based catalysis is driven by the Lewis-acidic metal sites within the framework's structure. nih.govacs.org These sites can activate the phosphorus center of the organophosphate, making it more susceptible to nucleophilic attack by water. The high porosity and large surface area of MOFs allow the substrate to diffuse into the framework and interact with these active sites. nih.govacs.org

For instance, the hydrolysis of the nerve agent simulant dimethyl p-nitrophenyl phosphate (DMNP) catalyzed by MOFs yields dimethyl hydrogen phosphate and 4-nitrophenol. rsc.org The catalytic activity of these MOFs can be further enhanced by functionalizing the organic linkers, for example, with amine groups, which can facilitate the hydrolysis process. rsc.org The catalytic cycle can, however, be poisoned by the acidic phosphate byproducts, which can bind to the active sites. rsc.org

Reaction Mechanisms with Diverse Chemical Species

Beyond hydrolysis, dimethyl hydrogen phosphate can engage in a variety of chemical reactions, including nucleophilic substitutions at the phosphorus center and radical-mediated transformations.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center is a fundamental reaction for organophosphorus compounds. These reactions can proceed through two primary mechanisms: a concerted, SN2-type pathway or a stepwise mechanism involving a pentacoordinate intermediate. scispace.comnih.gov

In a concerted mechanism, the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously, passing through a single pentacoordinate transition state. scispace.comnih.gov This process typically results in an inversion of the stereochemical configuration at the phosphorus center. nih.gov

The stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. scispace.comnih.gov This intermediate can then undergo pseudorotation before the leaving group is expelled, which can lead to either retention or inversion of configuration. nih.gov The specific pathway taken depends on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.com For dialkyl methylphosphonates reacting with alkoxides, the reaction is first order with respect to the nucleophile, suggesting a mechanism that does not involve a hexacoordinated species. dtic.mil

Radical Reactions and Their Mechanisms

Dimethyl hydrogen phosphate and related compounds can also undergo reactions involving free radicals. A key pathway for radical-initiated reactions is hydrogen abstraction. For instance, hydroxyl radicals (•OH) react with organophosphorus compounds like dimethyl methylphosphonate (DMMP) primarily by abstracting a hydrogen atom from one of the methyl groups, forming a carbon-centered radical. researchgate.net This initial radical can then react further, particularly in the presence of oxygen, to form monoester products. researchgate.net

Microwave-catalyzed reactions of H-dimethylphosphonate have been shown to proceed via free radical processes, leading to a variety of products including trimethylphosphonate and trimethylphosphate. mdpi.org This indicates that the P-H bond in the phosphite tautomer is susceptible to radical cleavage. mdpi.org The formation of phosphoryl radicals from H-phosphonates can also be initiated by transition metals or photoredox catalysis, which then participate in addition reactions to unsaturated bonds. oaepublish.com

Tautomerism and its Mechanistic Implications

Dimethyl hydrogen phosphate exists in a tautomeric equilibrium with its trivalent phosphorus isomer, dimethyl phosphite. This equilibrium involves the migration of a proton between the oxygen and phosphorus atoms. The pentavalent form, dimethyl hydrogen phosphate (often referred to as the "keto" form), possesses a phosphoryl group (P=O) and a hydrogen atom directly bonded to phosphorus. The trivalent form, dimethyl phosphite (the "enol" form), contains a hydroxyl group attached to the phosphorus atom (P-OH).

Computational studies have revealed that a direct intramolecular 1,2-hydrogen shift from phosphorus to oxygen in the dimethyl phosphonate ion has a high activation barrier, making this pathway unfavorable. elsevierpure.com Instead, the tautomerization is thought to proceed through more complex, lower-energy pathways. For instance, in the gas phase, the dimethyl phosphonate radical cation is observed to isomerize to the more stable dimethyl phosphite radical cation via a 1,4-hydrogen shift, which is significantly more facile than the direct 1,2-shift. elsevierpure.com

The position of the tautomeric equilibrium is significantly influenced by the nature of the substituents on the phosphorus atom and the polarity of the solvent. nih.gov Generally, the pentavalent "keto" form is more stable in solvents with higher relative permittivity. nih.gov The reactivity of the molecule is critically dependent on which tautomer is present. The trivalent dimethyl phosphite, with its lone pair of electrons on the phosphorus atom, is the more nucleophilic and reactive species in many synthetic applications, such as the Pudovik reaction. nih.gov

Table 1: Calculated Activation Barriers for Tautomerization Mechanisms of >P(O)H Compounds

| Mechanism | Activation Barrier for Dimethyl Phosphite (kJ mol⁻¹) |

| Intramolecular Proton Transfer | 224.9 |

This table presents the computationally determined activation barrier for the direct intramolecular proton transfer in dimethyl phosphite, highlighting its high energy requirement. nih.gov

Reaction Kinetics and Thermodynamics of Transformation Processes

The transformation processes of dimethyl hydrogen phosphate are intrinsically linked to its tautomeric equilibrium. The kinetics of reactions involving this compound often reflect the rate at which the more reactive trivalent tautomer is formed and consumed.

A key reaction involving dimethyl hydrogen phosphite is the Pudovik reaction, an addition of the P-H bond across a C=N double bond of an imine. Kinetic studies on the addition of dimethyl hydrogen phosphite to N-isopropylbenzalimines in 2-propanol have been conducted. The reaction follows a mechanism that is proposed to involve a highly organized four-membered transition state. core.ac.ukcore.ac.uk

Table 2: Kinetic and Activation Parameters for the Pudovik Reaction of Dimethyl Hydrogen Phosphite with N-isopropylbenzalimines

| Substituent on Phenyl Ring | Rate Constant (k₂ x 10³, l mol⁻¹ s⁻¹) at 298 K | Activation Energy (Ea, kJ mol⁻¹) | Enthalpy of Activation (ΔH‡, kJ mol⁻¹) | Entropy of Activation (ΔS‡, J mol⁻¹ K⁻¹) |

| p-CH₃ | 1.23 | 45.3 | 42.8 | -165.4 |

| H | 1.67 | 43.5 | 41.0 | -170.8 |

| p-Cl | 2.50 | 40.2 | 37.7 | -179.6 |

| m-Br | 3.17 | 38.1 | 35.6 | -185.5 |

This interactive table details the kinetic and activation parameters for the Pudovik reaction, demonstrating the influence of substituents on the reaction rate. core.ac.ukcore.ac.uk

The stability of dimethyl hydrogen phosphate in aqueous solutions has also been investigated. Under simulated physiological conditions (0.1M phosphate buffer, pH 7.4, 37°C), it exhibits a period of stability before undergoing degradation. researchgate.net This degradation follows first-order kinetics, and the rate is dependent on temperature, concentration, and pH. researchgate.net The decomposition products have been identified as methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. researchgate.net

Thermodynamically, in the gas phase, the "enol" tautomer (dimethyl phosphite ion) is significantly more stable than the "keto" tautomer (dimethyl phosphonate ion) by approximately 31 kcal/mol. elsevierpure.com This difference in stability underscores the driving force for reactions to proceed through the trivalent phosphorus intermediate whenever a suitable pathway for its formation is available.

Role as a Chemical Intermediate in Complex Organic Synthesis

Dimethyl hydrogen phosphite, the trivalent tautomer, is a versatile and important chemical intermediate in the synthesis of a wide array of organophosphorus compounds, including bioactive molecules and pesticides. nih.govnih.gov Its utility stems from the reactivity of the P-H bond, which can readily add to unsaturated systems.

The most prominent application of dimethyl hydrogen phosphite is in the Pudovik reaction . This reaction involves the addition of the phosphite to aldehydes, ketones, or imines to form α-hydroxyphosphonates or α-aminophosphonates, respectively. mdpi.com These products are valuable synthetic building blocks. For example, α-hydroxyphosphonates can be used in the subsequent phospha-Brook rearrangement to synthesize phosphate esters. mdpi.commdpi.com This tandem Pudovik reaction/phospha-Brook rearrangement provides an efficient route to various phosphate derivatives. mdpi.com The mechanism of the phospha-Brook rearrangement is proposed to proceed through an oxaphosphirane intermediate. londonmet.ac.ukrsc.org

Dimethyl hydrogen phosphite is a key intermediate in the industrial production of several pesticides. nih.govnih.gov Its role in these syntheses is to introduce the phosphonate moiety, which is crucial for the biological activity of the final products. Examples of pesticides synthesized using dimethyl hydrogen phosphite as an intermediate include trichlorfon and malathion, where it also occurs as a degradation product. nih.gov

Furthermore, dimethyl hydrogen phosphite is utilized in the synthesis of isoindolin-1-one-3-phosphonates through a one-pot, three-component reaction with 2-formylbenzoic acid and primary amines (a variation of the Kabachnik–Fields reaction). researchgate.net These compounds have shown potential as plant growth regulators and possess pharmacological properties. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of dimethyl hydrogen phosphate (B84403), which dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms, and for predicting vibrational spectra (e.g., IR and Raman), which arise from the molecule's vibrational modes. stackexchange.comnih.govarxiv.orgresearchgate.net

For the dimethyl phosphate (DMP) anion, the hydrated form of dimethyl hydrogen phosphate, DFT calculations have been instrumental in determining its preferred conformation. Geometry optimization studies have shown that the gauche-gauche (gg) conformation is the most energetically favorable structure. researchgate.net This finding is crucial as the conformation of the phosphate group influences its interactions with its environment. nih.gov

DFT is also used to perform vibrational analysis, which calculates the frequencies and intensities of a molecule's vibrational modes. researchgate.net These theoretical spectra can be compared with experimental IR and Raman spectra to validate the computed structure and to assign specific spectral features to particular molecular motions. acs.org For instance, studies have shown that the vibrational properties of the phosphate moiety are highly sensitive to its conformation and its interactions with surrounding water molecules. nih.gov The combination of molecular dynamics with DFT calculations has proven to be a reliable approach for capturing the spectral characteristics of model phosphate systems. nih.gov Advanced techniques like multicomponent DFT are also being used to accurately predict vibrational shifts in hydrate (B1144303) systems, which is essential for understanding hydrogen bonding. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Dimethyl Phosphate Studies This table is interactive. Click on the headers to sort.

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M06-2X-D3-CPCM | def2-TZVPD | Geometry Optimization | researchgate.net |

| B3LYP | 6-311++G** | Energy Calculations of DMP-water clusters | researchgate.net |

| WB97XD | Lanl2dz | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| B3LYP | 6-31G(d) | Geometry Optimization | researchgate.net |

| PBE0 | 6-311G(d) | Geometry Optimization | nih.gov |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. researchgate.net These methods are crucial for accurately describing electron correlation—the interaction between electrons that is not accounted for in simpler models like the Hartree-Fock (HF) method. researchgate.netfiveable.me

Møller-Plesset perturbation theory is a common ab initio technique that improves upon the HF method by adding electron correlation effects as a perturbation. wikipedia.org The second-order level, known as MP2, is widely used because it offers a good balance between computational cost and accuracy, recovering a significant portion of the correlation energy. fiveable.meuni-rostock.deq-chem.com

In the study of dimethyl hydrogen phosphate and its hydrated clusters, MP2 calculations are used to obtain more accurate energy predictions than those from DFT or HF alone. For example, the energies of dimethyl phosphate-water clusters have been determined at the MP2/6-311++G** level to provide benchmark data for developing other models. researchgate.net Similarly, MP2 with basis sets like 6-31G(d,p) has been used to calculate conformational energies, contributing to a deeper understanding of the molecule's potential energy surface. nih.gov While MP2 is a significant improvement, higher-order methods like MP3 and MP4 exist but are more computationally expensive and are typically used for smaller systems. wikipedia.orguni-rostock.de

Table 2: Comparison of Quantum Chemical Methods This table is interactive. Click on the headers to sort.

| Method | Primary Strength | Treatment of Electron Correlation | Typical Application for DMP |

|---|---|---|---|

| Hartree-Fock (HF) | Computationally efficient baseline | Averages electron-electron repulsion; no correlation | Initial geometry for higher-level calculations |

| Density Functional Theory (DFT) | Good accuracy for cost | Approximated via exchange-correlation functional | Geometry optimization, vibrational analysis |

| Møller-Plesset (MP2) | Includes electron correlation | Treats correlation as a perturbation to HF | Accurate energy calculations, electron correlation effects |

| Coupled Cluster (e.g., CCSD(T)) | High accuracy ("gold standard") | Includes electron correlation to a high degree | Benchmarking conformational energies |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, hydration dynamics, and interactions with other molecules like ions.

MD simulations are essential for characterizing the hydration shell of dimethyl phosphate—the layer of water molecules immediately surrounding it. nih.gov These simulations reveal the specific arrangement and dynamics of water molecules, which are critical for the compound's solubility and biological function.

Ab initio molecular dynamics (AIMD) simulations have been used to map the local hydration structures and phosphate-water interactions. nih.gov Studies on the DMP anion in aqueous solution have identified a well-defined first hydration shell, particularly around the non-esterified oxygen atoms, with a coordination number of about 5.2. researchgate.net This means that, on average, just over five water molecules are in direct contact with these key oxygen atoms. DFT-based MD simulations have further shown that the reorganization of these solvent molecules plays a significant role in the conformational transitions of dimethyl phosphate. colab.ws

Table 3: Key Findings from Hydration Studies of Dimethyl Phosphate This table is interactive. Click on the headers to sort.

| Finding | Computational Method | Significance | Reference |

|---|---|---|---|

| First hydration shell coordination number is ~5.2 | ABEEM/MM Molecular Dynamics | Quantifies the number of water molecules directly interacting with the phosphate group. | researchgate.net |

| Solvent reorganization is crucial for conformational transitions | DFT-based Molecular Dynamics | Highlights the active role of water in the dynamic behavior of DMP. | colab.ws |

| Hydration shell becomes more ordered and rigid as phosphate OH groups decrease | Ab Initio Molecular Dynamics (AIMD) | Explains differences in hydration between protonated and anionic forms. | nih.gov |

| Two H-bonds can form between one water and the two non-esterified oxygens | ABEEM/MM Molecular Dynamics | Describes a specific, stable hydrogen bonding motif. | researchgate.net |

The negatively charged phosphate group of DMP readily interacts with positive ions (cations) in solution. MD simulations are a primary tool for investigating the nature, strength, and dynamics of these interactions. researchgate.net These simulations can distinguish between different types of ion pairing, such as:

Contact Ion-Pairs (CIP): The cation and the phosphate group are in direct contact, located within each other's first solvation shell.

Solvent-Shared Ion-Pairs (SIP): The cation and phosphate are separated by a single layer of water molecules. researchgate.net

Dimethyl phosphate is frequently used as a model system to study the binding of biologically relevant cations like Na+, Mg2+, and Ca2+ to the phosphate backbone of nucleic acids. researchgate.netresearchgate.net MD simulations have been employed to refine the force field parameters that describe these interactions, ensuring that the simulations accurately reproduce experimental data. nih.gov DFT calculations have also been used to study the geometry and vibrational features of dimethyl phosphate when interacting with hydrated cations, providing a quantum mechanical perspective on these interactions. researchgate.net

The functionality of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Dimethyl phosphate can exist in several different conformations, primarily defined by the rotation around its P-O ester bonds. The most studied conformers are the gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt). researchgate.net

Computational studies, including both quantum mechanics and simulation methods, are used to map the conformational energy landscape. bohrium.com This landscape describes the relative energies of different conformations and the energy barriers between them. For dimethyl phosphate in aqueous solution, calculations have consistently shown that the gauche-gauche conformer is the most stable (lowest in energy). researchgate.netsemanticscholar.org Free energy simulations indicate a stability trend of gg > gt > tt, although the extended gt and tt conformations are still thermally accessible at room temperature. acs.orgsemanticscholar.org DFT-based MD simulations have provided insights into the solvent's role in facilitating transitions between these conformational states. colab.ws

Table 4: Relative Stability of Dimethyl Phosphate Conformers in Aqueous Solution This table is interactive. Click on the headers to sort.

| Conformer | Relative Stability | Key Computational Method | Reference |

|---|---|---|---|

| gauche-gauche (gg) | Most Stable | Geometry Optimization (DFT), Free Energy Simulations (Monte Carlo) | researchgate.netsemanticscholar.org |

| gauche-trans (gt) | Intermediate Stability | Free Energy Simulations (Monte Carlo), DFT-based MD | colab.wssemanticscholar.org |

| trans-trans (tt) | Least Stable | Free Energy Simulations (Monte Carlo) | semanticscholar.org |

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions, such as the hydrolysis of phosphate esters. For dimethyl hydrogen phosphate, theoretical models can predict the sequence of bond-breaking and bond-forming events and calculate the associated energy barriers that determine reaction rates.

Hydrolysis of phosphate esters can proceed through different mechanistic pathways. A key factor is the sequence of the two main bond-breaking events: the cleavage of the P–O bond of the substrate and the O–H bond of the attacking water molecule. Theoretical studies have classified these mechanisms as follows:

Sequential Mechanism: One bond breaks first, leading to an intermediate, followed by the breaking of the second bond in a subsequent transition state.

Concurrent Mechanism: Both bond-breaking events occur within a single transition state.

The preferred mechanism is influenced by the nature of the leaving group. For phosphate monoesters with good leaving groups, a more dissociative, solvent-assisted pathway is favored. acs.org In the case of dimethyl hydrogen phosphate, protonation of the phosphate group can influence the strength of the P–O bond, which in turn affects the energy landscape of the hydrolysis reaction.

To accurately model these reactions, specialized computational methods have been developed. The Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method is an approximate density functional theory approach that offers a balance of computational efficiency and accuracy, making it suitable for studying reactions in complex environments. nih.gov A "reaction-specific" parameterization of this method, referred to as SCC-DFTBPR, has been specifically developed for the hydrolysis reactions of model phosphate species, including dimethyl hydrogen phosphate (DMPH). nih.gov This approach allows for the semi-quantitative prediction of reaction energies and barriers, providing valuable insights into the catalytic mechanisms of phosphate chemistry. nih.gov

The table below summarizes key aspects of theoretical predictions for phosphate ester hydrolysis, which serves as a model for dimethyl hydrogen phosphate.

| Mechanistic Aspect | Theoretical Finding | Computational Method Example | Reference |

|---|---|---|---|

| Reaction Pathways | Mechanisms can be sequential (stepwise) or concurrent (concerted) depending on the leaving group's pKa. | Density Functional Theory (DFT) | acs.org |

| Energy Barriers | Protonating the phosphate group can alter the P-O bond strength and modify the energy barrier. | Quantum Mechanics (QM) | |

| Specialized Models | A reaction-specific parameterization (SCC-DFTBPR) improves the accuracy for phosphate hydrolysis reactions. | SCC-DFTB | nih.gov |

Force Field Development for Molecular Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the behavior of large biomolecular systems over time. The accuracy of these simulations is critically dependent on the underlying empirical force field, which is a set of parameters describing the potential energy of the system. Given the importance of the phosphate backbone in molecules like DNA and RNA, significant effort has been dedicated to developing accurate force fields for model compounds such as dimethyl phosphate (DMP). nih.gov

A key challenge in modeling phosphate groups is their highly charged and polarizable nature. nih.govacs.org Standard fixed-charge force fields often fail to capture the complex electrostatic environment and its changes in different conformations or upon interaction with ions and water. To address this, advanced polarizable force fields have been developed.

The AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field is a prominent example. nih.gov For DMP, the AMOEBA parameters were derived from high-level quantum mechanical calculations. acs.orgnih.gov This process involves several key steps:

Electrostatic Modeling: Instead of simple partial charges, AMOEBA uses permanent atomic multipole moments (up to quadrupoles) to represent the electrostatic potential around various molecular conformations more accurately. acs.orgwustl.edu

Polarization: Many-body polarization effects are explicitly included through a Thole-style damped interactive induction model, which uses distributed atomic polarizabilities. The polarizabilities for the phosphorus and oxygen atoms are specifically optimized to reproduce QM-calculated molecular polarizability. acs.orgnih.gov

Van der Waals Parameters: These parameters, which describe short-range repulsion and long-range attraction, are determined by fitting to quantum mechanical interaction energy curves for complexes of the molecule with water. nih.govnih.gov

Valence Terms: Bond, angle, and torsion parameters are refined by fitting to QM energies and structures. To capture subtle geometric effects like the asymmetry in P–O bond lengths and angles, additional coupling terms, such as stretch-torsion and angle-torsion, are introduced. acs.orgnih.gov

The resulting AMOEBA force field for DMP can accurately describe its molecular structure, conformational energy surface, and interactions with both water and metal ions, making it a crucial step toward developing highly accurate models for nucleic acid simulations. nih.govnih.gov

The table below outlines the components and parameterization sources for a polarizable force field developed for dimethyl phosphate.

| Force Field Component | Description | Parameterization Source | Reference |

|---|---|---|---|

| Electrostatics | Uses permanent atomic multipoles (charge, dipole, quadrupole) to model the charge distribution. | Derived from MP2/cc-pVQZ level quantum mechanics calculations. | nih.govnih.gov |

| Polarization | A Thole-style damped induction model handles many-body polarization effects. | Optimized to reproduce QM molecular polarizability. | acs.orgwustl.edu |

| Van der Waals | Lennard-Jones potential for non-bonded interactions. Parameters for P and O atoms are optimized. | Fitted to QM interaction energy curves of DMP-water complexes. | nih.gov |

| Valence Terms | Includes standard bond, angle, and torsion terms, plus stretch-torsion and angle-torsion coupling. | Fitted to QM-calculated structures and conformational energies. | acs.orgnih.gov |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are widely used to predict and interpret spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for assigning experimental spectra and understanding how molecular structure and environment influence spectroscopic properties.

Vibrational Spectra: Ab initio molecular orbital calculations can be used to compute the vibrational frequencies of molecules. For organophosphates like trimethyl phosphate (TMP), a close analog of dimethyl hydrogen phosphate, theoretical calculations at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels have been performed. josorge.com These calculations yield a set of normal modes and their corresponding frequencies, which can be compared with experimental vapor-phase or matrix-isolation infrared data to provide a definitive assignment of the observed spectral features. josorge.com The vibrational frequencies for different stable conformers can be calculated, helping to understand the structural composition of a sample. Furthermore, these QM calculations were used as a basis for developing the AMOEBA force field for DMP and TMP. acs.org

NMR Spectra: Density Functional Theory (DFT) has become a standard method for the prediction of NMR chemical shifts. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework to calculate the nuclear shielding tensors for each atom in a molecule. ruc.dk From these tensors, the isotropic shielding value is obtained, and by comparing it to the calculated shielding of a reference compound (like tetramethylsilane, TMS), a chemical shift can be predicted. youtube.com This approach has been successfully applied to a vast range of organic molecules to aid in structure elucidation and assignment of complex spectra. mdpi.com For dimethyl hydrogen phosphate, such calculations would involve optimizing the molecular geometry and then performing a GIAO calculation to predict the 1H, 13C, and 31P NMR chemical shifts.

The table below summarizes the theoretical methods used for predicting spectroscopic properties.

| Spectroscopic Property | Theoretical Method | Predicted Parameters | Reference |

|---|---|---|---|

| Vibrational Frequencies (IR/Raman) | Ab initio calculations (e.g., HF, MP2) | Frequencies, infrared intensities, Raman activities. | josorge.comnih.gov |

| NMR Chemical Shifts | Density Functional Theory (DFT) with GIAO method | Isotropic shielding constants for 1H, 13C, 31P nuclei. | youtube.comruc.dk |

Role in Catalysis Research and Development

The phosphate moiety is a cornerstone in the design of various catalytic systems, ranging from organocatalysis to heterogeneous catalysis.

While dimethyl hydrogen phosphate itself is not typically used as an organocatalyst, its structural motif is the foundation for a highly influential class of organocatalysts: chiral phosphoric acids (CPAs). rsc.orgmerckmillipore.com These catalysts are renowned for their ability to facilitate a wide array of asymmetric transformations with high enantioselectivity. rsc.orgresearchgate.net CPAs are characterized by a chiral backbone, most commonly derived from axially chiral diols like BINOL (1,1'-bi-2-naphthol), which creates a well-defined chiral environment around the acidic proton of the phosphate group. merckmillipore.comresearchgate.net

The catalytic prowess of CPAs stems from their bifunctional nature, acting as both a Brønsted acid and a Lewis base. rsc.org This dual reactivity allows them to activate substrates and control the stereochemical outcome of reactions such as reductive aminations, allylations, and Friedel-Crafts alkylations. merckmillipore.com The acidity and steric bulk of the catalyst can be fine-tuned by modifying the substituents on the chiral backbone, enabling precise control over reactivity and selectivity. rsc.org The development of these sophisticated phosphate derivatives has become a major area of research, providing metal-free alternatives for the synthesis of enantioenriched compounds. merckmillipore.comnih.gov

In the realm of heterogeneous catalysis, there is a growing interest in using Metal-Organic Frameworks (MOFs) as platforms for catalytic applications due to their high surface area, tunable porosity, and structural diversity. nih.govresearchgate.net One strategy to impart catalytic activity to MOFs is the incorporation of functional ligands into their structure. d-nb.inforesearchgate.net While direct incorporation of dimethyl hydrogen phosphate into MOF structures is not widely documented, the use of related organophosphorus compounds, such as phosphines and phosphonates, is an established method for creating novel heterogeneous catalysts. bohrium.comnih.govresearchgate.net

Phosphine-functionalized MOFs, for instance, have been synthesized and employed as recyclable catalysts that can mimic the performance of their homogeneous counterparts in reactions like hydroformylation. nih.govacs.org These materials bridge the gap between homogeneous and heterogeneous catalysis by immobilizing active catalytic sites within a porous, solid support. nih.gov The general principle involves using organic linkers bearing a phosphine (B1218219) or phosphonate group to build the MOF structure. bohrium.combrandeis.edu This approach allows for the rational design of catalysts with well-defined, isolated active sites, which can lead to enhanced activity and selectivity in various chemical transformations, including oxidation, condensation, and coupling reactions. d-nb.info

Dimethyl hydrogen phosphate exists in equilibrium with its tautomer, dimethyl phosphite (B83602) (DMHP). nih.gov While the phosphate form is more stable, the phosphite tautomer possesses a reactive P-H bond that can act as a hydrogen atom donor in radical chain reactions. This reactivity allows dialkyl phosphites to function as effective radical reducing agents, providing a tin-free alternative for deoxygenation, dehalogenation, and deamination reactions.

The mechanism involves the abstraction of the hydrogen atom from the P-H bond by a radical initiator, generating a phosphonyl radical. This radical can then participate in various C-C bond-forming cascades. researchgate.net The photochemistry of organophosphorus compounds, including phosphites, has been explored to generate carbon-centered radicals for use in synthetic chemistry. researchgate.net The ability of the P-H bond in phosphites to undergo homolytic cleavage makes them valuable reagents for mediating radical reactions.

The addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, such as a carbonyl or imine, is a fundamental transformation known as hydrophosphonylation, or the Pudovik reaction. wikipedia.orgresearchgate.net This atom-economical reaction is a direct method for forming α-hydroxyphosphonates or α-aminophosphonates, which are compounds of significant interest in medicinal chemistry.

The reaction is typically catalyzed by a base or a Lewis acid. wikipedia.org In the base-catalyzed mechanism, the base deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion, which then attacks the electrophilic carbon of the carbonyl or imine. Subsequent protonation yields the final product. The reaction of dimethyl α-oxoethylphosphonate with dialkyl phosphites can yield either the direct Pudovik adduct or a rearranged phosphonate-phosphate product, depending on the reaction conditions and the amount of catalyst used. mdpi.comnih.gov The development of asymmetric versions of the Pudovik reaction, using chiral organocatalysts, has enabled the synthesis of enantiomerically enriched α-hydroxyphosphonates. researchgate.net

Materials Chemistry Applications

The dimethyl phosphate anion is a versatile component in the design of functional materials, particularly in the field of ionic liquids.

Ionic liquids (ILs) containing the dimethyl phosphate (DMP) anion have emerged as a promising class of materials with diverse applications, including as solvents for biopolymers and as media for chemical reactions. alliedacademies.org One notable application is their use as inhibitors of gas hydrate formation in oil and gas pipelines. mdpi.com Gas hydrates are crystalline, ice-like solids that can form under high pressure and low temperature, leading to blockages. qscience.com

Ionic liquids with anions like dimethyl phosphate can function as dual-purpose inhibitors, exhibiting both thermodynamic and kinetic inhibition properties. mdpi.com As thermodynamic hydrate inhibitors (THIs), they shift the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures, making hydrate formation less favorable. acs.org They achieve this by forming hydrogen bonds with water molecules, disrupting the cage-like structures necessary for hydrate formation. As kinetic hydrate inhibitors (KHIs), they delay the nucleation and/or slow the growth rate of hydrate crystals. mdpi.com

Research has shown that imidazolium-based ionic liquids with dihydrogen phosphate anions can effectively inhibit methane hydrate formation. researchgate.net The performance of these ILs is influenced by the structure of both the cation and the anion. For instance, studies comparing different anions have demonstrated the effectiveness of phosphate-based ILs. researchgate.net

Below is a data table summarizing the performance of selected ionic liquids in methane hydrate inhibition.

| Ionic Liquid Cation | Ionic Liquid Anion | Concentration (wt%) | Pressure Range (bar) | Average Temperature Depression (K) |

| 1-Ethyl-3-methylimidazolium | Dihydrogen Phosphate | 5 | 50-150 | Data not specified |

| 1-Butyl-3-methylimidazolium | Dihydrogen Phosphate | 5 | 50-150 | Data not specified |

| 1-(3-Cyanopropyl)-3-methylimidazolium | Dihydrogen Phosphate | 5 | 50-150 | Data not specified |

| 1-Ethyl-3-methylimidazolium | Chloride (for comparison) | 10 | 38.6-76.6 | ~1.2 |

This table is based on findings from studies on phosphate-based and other ionic liquids for methane hydrate inhibition. Specific temperature depression values for the phosphate ILs were part of a broader study on their dual thermodynamic and kinetic inhibition properties. mdpi.comresearchgate.net

Environmental Chemistry and Transformation Pathways

Degradation Pathways and Products in Environmental Matrices

The breakdown of dimethyl hydrogen phosphate (B84403) in the environment proceeds through several key pathways, leading to the formation of simpler, less complex molecules. These transformations are critical in determining the compound's persistence and potential impact on various ecosystems.

Hydrolysis is a fundamental chemical process for the degradation of dimethyl hydrogen phosphate in water. This reaction involves the cleavage of the phosphoester bond (P-O-C) by water. The process occurs in sequential steps, first transforming dimethyl hydrogen phosphate into monomethyl phosphate and methanol. Subsequently, monomethyl phosphate can be further hydrolyzed to inorganic phosphate (orthophosphate) and another molecule of methanol.

The rate of hydrolysis is influenced by environmental factors such as pH and temperature. While generally a slow process under neutral pH conditions at ambient temperatures, the rate can be accelerated under acidic or alkaline conditions or at elevated temperatures. Enzymatic catalysis, as discussed in the following section, significantly enhances the rate of this reaction in biological systems.

Microbial activity is a primary driver for the degradation of dimethyl hydrogen phosphate in soil and water. Various microorganisms, including bacteria and fungi, can utilize DMHP as a source of phosphorus for growth and energy. These organisms produce enzymes, such as organophosphate hydrolases and phosphatases, that catalyze the cleavage of the ester bonds.

The biotransformation pathway mirrors hydrolytic degradation, where DMHP is broken down into monomethyl phosphate and ultimately to inorganic phosphate, which can then be assimilated by the microorganisms. Several microbial species are known to degrade organophosphates that lead to the formation of DMHP. For instance, fungi from the genus Trichoderma and bacteria like Pseudomonas stutzeri and Agrobacterium radiobacter have been identified as capable of degrading parent organophosphorus compounds, initiating the pathway that involves DMHP as an intermediate rsc.org. The complete mineralization of DMHP by microbial consortia results in the formation of phosphate, carbon dioxide, and water.

| Pathway | Initial Reactant | Intermediate Product(s) | Final Product(s) |

|---|---|---|---|

| Hydrolysis / Biotransformation | Dimethyl Hydrogen Phosphate | Monomethyl Phosphate, Methanol | Inorganic Phosphate (Orthophosphate) |

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of a chemical determine its potential to remain in an area and its likelihood of moving between environmental compartments, such as from soil to groundwater.

Persistence : Persistence is often described by a chemical's environmental half-life (DT50), the time it takes for 50% of the initial concentration to degrade orst.edu. The persistence of dimethyl hydrogen phosphate is categorized based on its half-life, which is influenced by soil type, temperature, pH, and microbial activity oregonstate.edu.

Non-persistent : Half-life of less than 30 days.

Moderately persistent : Half-life between 30 and 100 days.

Persistent : Half-life of more than 100 days oregonstate.edu. As a degradation product, the persistence of DMHP dictates its steady-state concentration in environments where parent organophosphates are continuously introduced.

Mobility : The mobility of a chemical in soil is inversely related to its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc) chemsafetypro.com. Chemicals with low Koc values are weakly adsorbed and therefore highly mobile, posing a greater risk of leaching into groundwater chemsafetypro.comchemsafetypro.com. Dimethyl hydrogen phosphate is a polar, water-soluble compound. These properties suggest it has a very low affinity for soil organic matter, resulting in a low Koc value. Consequently, it is expected to be highly mobile in most soil environments.

| Koc Value Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Slightly to Immobile |

Remediation Strategies Based on Transformation Mechanisms

Remediation of sites contaminated with dimethyl hydrogen phosphate or its parent compounds leverages the transformation pathways discussed previously. The primary strategies involve enhancing degradation rates through biological or chemical means.

Bioremediation : This strategy focuses on harnessing the metabolic capabilities of microorganisms to break down contaminants nih.govcore.ac.ukresearchgate.net.

Biostimulation : Involves adding nutrients (such as nitrogen and carbon sources) to contaminated soil or water to stimulate the growth and activity of indigenous microorganisms capable of degrading DMHP.

Bioaugmentation : Involves introducing specific, pre-selected microbial strains or consortia with a high capacity for organophosphate degradation to the contaminated site rsc.org. This can accelerate the breakdown of DMHP into harmless inorganic phosphate.

Chemical Remediation : This approach uses chemical reactions to transform the contaminant.

Advanced Oxidation Processes (AOPs) : These technologies are designed to generate a high concentration of hydroxyl radicals (•OH) to rapidly oxidize organic contaminants. Common AOPs include the use of UV light with hydrogen peroxide (UV/H2O2), ozone (O3), or Fenton's reagent (Fe2+ and H2O2). Given the reactivity of DMHP with •OH radicals, AOPs represent an effective method for the rapid chemical degradation of this compound in contaminated water.

Emerging Research Directions and Future Perspectives

Integration of Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of dimethyl hydrogen phosphate (B84403) hydrate's behavior in complex environments necessitates the use of advanced characterization techniques capable of real-time, in-situ analysis. While traditional methods provide valuable data, they often fall short in capturing the dynamic changes that occur during chemical reactions or interactions at interfaces. mdpi.com

Future research will increasingly rely on techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to probe the adsorption and reaction of phosphate compounds on various surfaces. researchgate.netresearchgate.netnih.gov For instance, in-situ ATR-FTIR has been successfully used to study the competitive adsorption of phosphate and arsenate on ferrihydrite, revealing differences in the stability of various phosphate complexes on the mineral surface. researchgate.netnih.gov Applying this to dimethyl hydrogen phosphate could elucidate its interaction with soil minerals, catalysts, or biological membranes.

Furthermore, Phosphorus Kβ X-ray Emission Spectroscopy (XES) , coupled with Density Functional Theory (DFT) calculations, is an emerging tool for studying the valence electronic structure of phosphate-containing biomolecules. nih.gov This technique is sensitive to subtle non-covalent interactions like hydrogen bonding, which is crucial for understanding the role of the hydrate (B1144303) form of dimethyl hydrogen phosphate. nih.gov Unlike Nuclear Magnetic Resonance (NMR) spectroscopy, which can be limited by long relaxation times or paramagnetic effects, XES offers a complementary approach for probing the local chemical environment. nih.gov The development of in-situ/operando characterization tools, including advanced microscopy and spectroscopy, is critical for tracking the structural evolution and identifying active sites in real-time, providing invaluable feedback for designing more effective catalysts and materials. mdpi.comresearchgate.net

Table 1: Advanced In-Situ Characterization Techniques for Phosphate Compound Analysis

| Technique | Application for Phosphate Studies | Information Gained | Citations |

|---|---|---|---|

| In-Situ ATR-FTIR Spectroscopy | Real-time monitoring of adsorption/desorption on surfaces. | Identification of surface complexes, bonding mechanisms, and reaction kinetics. | researchgate.netresearchgate.netnih.gov |

| X-ray Emission Spectroscopy (XES) | Probing the valence electronic structure. | Details on non-covalent interactions, hydrogen bonding, and local chemical environment. | nih.gov |

| In-Situ/Operando X-ray Absorption Spectroscopy (XAS) | Studying catalysts and materials under working conditions. | Information on phase, structural changes, and identification of reaction intermediates. | mdpi.com |

| In-Situ Scanning Probe Microscopy (SPM) | Imaging surface morphology and properties in real-time. | Visualization of surface potential, active sites, and morphological changes during reactions. | mdpi.com |

| In-Situ Raman Spectroscopy | Investigating structural changes and reaction pathways. | Identification of vibrational modes of adsorbed species and reaction products. | researchgate.netacs.org |

Exploration of Novel Reaction Pathways and Synthetic Strategies

Modern synthetic chemistry offers a vast toolkit for the preparation of organophosphates, moving beyond traditional methods to include transition-metal catalysis, photocatalysis, and electrosynthesis. mdpi.com These advanced strategies open new avenues for the synthesis of dimethyl hydrogen phosphate itself, as well as for its derivatives, enabling the creation of molecules with tailored properties.

Recent advancements have highlighted the use of organophosphates in cross-coupling reactions, such as the Kumada and Negishi reactions, often catalyzed by transition metals like iron or promoted by agents like aluminum chloride. mdpi.com These methods allow for the formation of new carbon-carbon bonds, expanding the synthetic utility of the phosphate group. Another promising area is the use of photoredox catalysis. For example, an oxidant-free radical phosphinylation/cyclization of alkynones with secondary phosphine (B1218219) oxides has been achieved through photoinduced cobaloxime catalysis, offering a mild and sustainable route to organophosphorus compounds. acs.org

The Atherton-Todd reaction, a classical method for converting dialkyl phosphites to various phosphorus derivatives, continues to be an area of mechanistic investigation and synthetic application. nih.gov Computational studies have provided deeper insight into its mechanism, suggesting pathways that involve the deprotonation of the phosphite (B83602), which subsequently reacts with a halogen source. nih.gov Exploring these and other novel reaction pathways, such as those utilizing P-centered radicals, will be crucial for developing efficient and selective methods to synthesize functionalized molecules derived from a dimethyl hydrogen phosphate scaffold. acs.org

Table 2: Selected Novel Synthetic Strategies for Organophosphorus Compounds

| Reaction Type | Key Features | Potential Application for Dimethyl Hydrogen Phosphate | Citations |

|---|---|---|---|

| Iron-Catalyzed Kumada Reaction | Cross-coupling of heteroaryl diethyl phosphates with Grignard reagents. | Synthesis of substituted aromatic compounds containing the phosphate moiety. | mdpi.com |

| Aluminum Chloride-Promoted Negishi Reaction | Cross-coupling of cycloalkenyl diphenyl phosphates. | Creation of complex cyclic structures functionalized with a phosphate group. | mdpi.com |

| Photoinduced Cobaloxime Catalysis | Oxidant-free radical phosphinylation/cyclization. | Mild and sustainable synthesis of complex phosphorylated heterocycles. | acs.org |

| Atherton-Todd Reaction | Conversion of H-phosphonates using CCl₄ and an amine. | Synthesis of phosphoramidates, pyrophosphates, and other derivatives from a phosphite precursor. | nih.gov |

Rational Design of Dimethyl Hydrogen Phosphate-Based Functional Materials

The concept of rational design involves the deliberate construction of molecules and materials to achieve specific functions. This approach is increasingly being applied to organophosphorus chemistry to create advanced materials for applications in catalysis, materials science, and medicine. sdstate.edunih.gov Dimethyl hydrogen phosphate, with its reactive hydroxyl group and phosphate core, serves as a valuable building block for such endeavors.

One area of interest is the development of novel catalysts. For example, metal-organic frameworks (MOFs) have been studied for their ability to catalyze the degradation of organophosphorus compounds. acs.org Research on Zr- and Hf-based UiO-66 MOFs demonstrated the hydrolysis of dimethyl phosphite, a related compound, into phosphonic acid at Lewis acid sites within the framework. acs.org This suggests that materials could be rationally designed to specifically interact with and catalyze reactions of dimethyl hydrogen phosphate for applications in environmental remediation or chemical synthesis.

Furthermore, the principles of rational design can be used to create multifunctional molecules for complex problems. Researchers have successfully designed small molecules that integrate structural elements for metal chelation and amyloid-β interaction to tackle the multifaceted nature of Alzheimer's disease. nih.gov By analogy, dimethyl hydrogen phosphate could be incorporated as a key structural motif into larger, more complex molecules designed for specific biological or material applications, such as flame retardants, lubricant additives, or as precursors for surface coatings that impart corrosion resistance or biocompatibility. nih.gov4tu.nl

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For dimethyl hydrogen phosphate and its hydrate, advanced computational modeling is essential for understanding its structure, stability, and interactions in complex systems, complementing experimental findings.

Density Functional Theory (DFT) is a widely used method to simulate the properties of phosphate groups. nih.govresearchgate.netjchemlett.com Studies on dimethyl phosphate (the anionic form) have used DFT to model its complexes with water and metal ions like Mg²⁺ and Ca²⁺, providing insights into its coordination behavior and the effect of these interactions on its vibrational spectra. researchgate.net These calculations are crucial for interpreting experimental data from techniques like IR and Raman spectroscopy. Quantum chemical databases, such as the Alexandria Library, provide pre-computed molecular properties for compounds like dimethyl hydrogen phosphite, which can serve as a starting point for force field development in molecular dynamics simulations. virtualchemistry.org

Future computational work will likely involve more complex, multi-scale models that can bridge the gap between single-molecule quantum mechanics and the macroscopic behavior of materials. This could include simulations of dimethyl hydrogen phosphate hydrate at interfaces, within the active sites of enzymes, or as part of larger material assemblies. Such models can predict reaction energetics, explore potential reaction mechanisms, and guide the rational design of new functional materials based on the dimethyl hydrogen phosphate scaffold. nih.govresearchgate.net

Table 3: Examples of Computational Methods in Phosphate Research

| Computational Method | Subject of Study | Key Findings/Applications | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Dimethyl phosphate anion with water and metal ions. | Elucidation of coordination structures and vibrational frequency shifts upon ion binding. | researchgate.net |

| DFT with Polarizable Continuum Model | Model complexes of dimethyl phosphate with hydrated ions. | Accounts for solvent effects on molecular interactions and properties. | researchgate.net |

| Hartree-Fock (HF) and Møller-Plesset (MP2) Theory | Mechanism of the Atherton-Todd reaction with dimethyl phosphite. | Investigation of reaction pathways and intermediate species in a synthetic reaction. | nih.gov |

| Quantum Chemical Databases | Dimethyl hydrogen phosphite properties. | Provides optimized geometries and molecular properties for force field development. | virtualchemistry.org |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of research on dimethyl hydrogen phosphate hydrate is inherently interdisciplinary, lying at the crossroads of chemistry, materials science, and environmental science. Its properties and reactivity make it relevant to challenges and opportunities in all three fields.

In environmental science , dimethyl hydrogen phosphate is known as a degradation product of certain organophosphorus pesticides, such as trichlorfon. nih.govnih.gov Understanding its stability, transport, and ultimate fate in soil and water is a key area of research. nih.govosti.gov Studies on its degradation under simulated physiological conditions have shown that it hydrolyzes into methanol, monomethyl hydrogen phosphite, and phosphorous acid, with the rate dependent on factors like temperature and pH. researchgate.netnih.gov This knowledge is vital for environmental risk assessment and for developing bioremediation strategies, which may involve using enzymes or engineered microbes to break down organophosphate contaminants. nih.gov

In materials science , the compound is used as a chemical intermediate and has applications as a flame retardant and a corrosion inhibitor. nih.gov Future research could focus on incorporating the dimethyl hydrogen phosphate motif into new polymers or nanocomposites to create materials with enhanced properties. acs.org For example, its ability to interact with metal oxides could be exploited in the design of hybrid organic-inorganic coatings for metal protection. acs.org

This interdisciplinary approach ensures that fundamental chemical knowledge about dimethyl hydrogen phosphate is translated into practical applications. The development of new analytical techniques (chemistry) will enable better monitoring of its environmental fate (environmental science), which in turn informs the design of safer and more effective functional materials (materials science).

Q & A

Q. What experimental protocols ensure safe handling of dimethyl hydrogen phosphate hydrate in high-throughput screening?

- Method : Implement automated liquid handling systems with closed-loop ventilation. Use personal protective equipment (PPE) compliant with OSHA standards, including nitrile gloves and chemical goggles. Monitor airborne particulates via real-time aerosol detectors .

- Key Considerations : Establish waste disposal protocols for phosphate-containing residues to prevent environmental contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.